(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate
Description
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-3-27-22(26)18-6-4-5-7-19(18)24-13-17(12-23)21-25-20(14-28-21)16-10-8-15(2)9-11-16/h4-11,13-14,24H,3H2,1-2H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYJXACYUXCJGI-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Vinylation: The thiazole derivative is then subjected to a vinylation reaction with an appropriate vinyl halide to introduce the vinyl group.
Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Esterification: Finally, the benzoate ester is formed through an esterification reaction involving the corresponding benzoic acid and ethanol under acidic conditions.
Industrial Production Methods
Industrial production of (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the vinyl group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group and the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the thiazole ring and the vinyl group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted benzoate esters and thiazole derivatives are common products.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole ring, a cyano group, and an ethyl benzoate moiety. The synthesis typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through a cyclization reaction involving thiourea derivatives and α-haloketones.
- Vinylation : The thiazole derivative undergoes a vinylation reaction with vinyl halides to introduce the vinyl group.
- Cyano Group Introduction : A nucleophilic substitution reaction introduces the cyano group using suitable cyanide sources.
- Esterification : The final step involves reacting benzoic acid with ethanol under acidic conditions to form the benzoate ester.
Chemistry
In synthetic chemistry, (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it essential in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Research focuses on its interactions with biological macromolecules like proteins and nucleic acids, which could lead to new insights into cellular mechanisms.
Medicine
In the medical field, (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate is investigated for its therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, particularly in oncology and neurology.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that thiazole derivatives can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide
- (E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide
Uniqueness
(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate is unique due to its specific combination of functional groups and its (Z)-configuration. This configuration can significantly influence its chemical reactivity and biological activity compared to its (E)-isomer and other similar compounds.
Biological Activity
(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that has garnered attention in both synthetic chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a thiazole ring, a cyano group, and an ethyl benzoate moiety, which contribute to its reactivity and biological interactions. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Utilizing thiourea derivatives and α-haloketones.
- Vinylation : Introducing the vinyl group through reactions with vinyl halides.
- Cyano Group Introduction : Achieved via nucleophilic substitution using cyanide sources.
- Esterification : Finalizing the structure by reacting benzoic acid with ethanol under acidic conditions.
The biological activity of (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The thiazole ring and cyano group are crucial for binding to these targets, potentially modulating their activity and influencing various cellular pathways.
Pharmacological Potential
Research indicates that this compound may exhibit a range of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that thiazole derivatives can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis
To better understand the unique properties of (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate, it can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| (Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide | Structure | Moderate AChE inhibition | 5.0 µM |
| (E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide | Structure | Antimicrobial activity | 3.5 µM |
This table illustrates how variations in structure can affect biological activity, emphasizing the importance of specific functional groups in determining efficacy.
Case Studies
- In Vitro Studies : In a study evaluating the anticancer properties of thiazole derivatives, (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation at low concentrations .
- Neuroprotective Effects : Another research focused on the compound's potential as an AChE inhibitor demonstrated an IC50 value comparable to established drugs, indicating its viability as a candidate for further development in treating Alzheimer's disease .
Q & A
Designing Derivatives with Improved Pharmacokinetics
- LogP Optimization : Introduce hydrophilic groups (e.g., morpholine) to the benzoate ester to reduce LogP from 3.5 to 2.0, enhancing aqueous solubility .
- Prodrug Strategies : Convert the ester to a tert-butyl carbamate for sustained release in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
